

Application Notes & Protocols: Tsuji-Trost Allylation Using Diallyl Carbonate

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Compound of Interest

Compound Name: *Diallyl carbonate*

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Introduction

The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the palladium-catalyzed substitution of allylic substrates.^{[1][2]} This reaction is renowned for its versatility, mild conditions, and high degree of control over regioselectivity and stereoselectivity, making it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.^{[2][3]}

Traditionally, this reaction utilizes allylic acetates or halides as electrophiles. However, **diallyl carbonate** has emerged as a highly effective and "green" alternative. Its use facilitates a decarboxylative variant of the Tsuji-Trost reaction, where the in situ generation of a potent allyloxycarbonyl leaving group drives the reaction forward. The only stoichiometric byproduct is carbon dioxide, simplifying purification and enhancing the atom economy of the process.^[1] These reactions can proceed intermolecularly, where **diallyl carbonate** provides the allyl group to an external nucleophile, or intramolecularly, often from an allyl enol carbonate precursor.^[4]

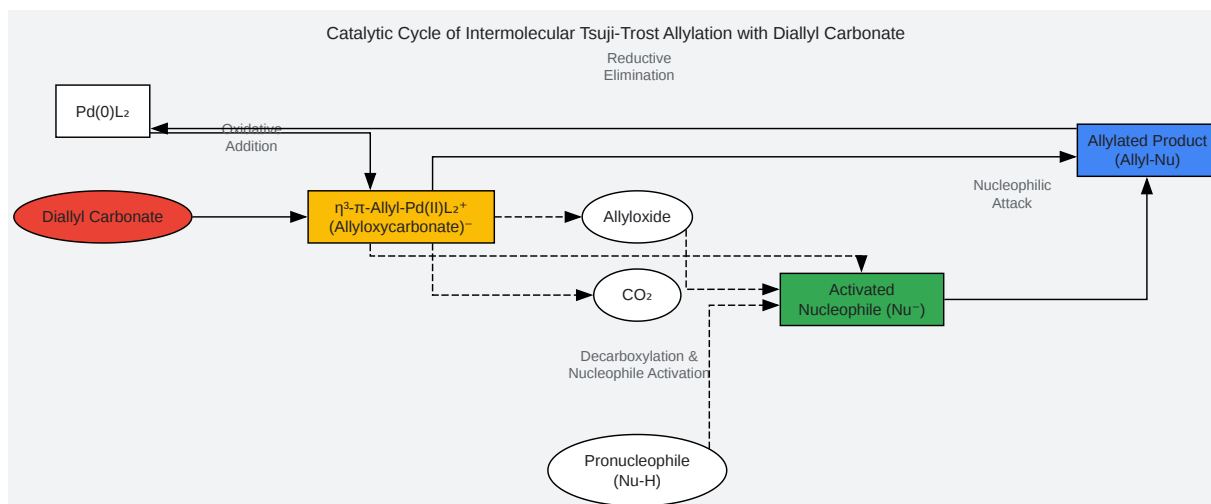
This document provides a detailed overview of the mechanism, applications, and experimental protocols for conducting the Tsuji-Trost allylation using **diallyl carbonate** as a key reagent.

Reaction Mechanism

The catalytic cycle for the intermolecular Tsuji-Trost allylation using **diallyl carbonate** proceeds through several key steps. The process begins with a catalytically active Pd(0) species, which is typically generated in situ from a palladium precursor.

- **Oxidative Addition:** The Pd(0) catalyst coordinates to the double bond of **diallyl carbonate**. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing an allyloxycarbonyl group to form the pivotal η^3 - π -allylpalladium(II) intermediate.^{[1][2]}
- **Decarboxylation & Nucleophile Activation:** The displaced allyloxycarbonate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and form an allyloxide anion. This allyloxide is basic enough to deprotonate a wide range of pronucleophiles (Nu-H), generating the active nucleophile (Nu⁻).
- **Nucleophilic Attack:** The activated nucleophile attacks the π -allyl ligand of the palladium complex. For "soft" nucleophiles (from conjugate acids with pKa < 25), this attack typically occurs on the face opposite to the palladium metal center.^[1]
- **Reductive Elimination & Catalyst Regeneration:** Following the nucleophilic attack, the newly formed product dissociates, and the palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle for this transformation.



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Figure 1: Catalytic cycle of the intermolecular Tsuji-Trost reaction using **diallyl carbonate**.

Applications in Synthesis

The use of **diallyl carbonate** in Tsuji-Trost allylations provides a robust method for constructing key bonds in complex molecules. It is particularly valuable for:

- **α -Allylation of Ketones:** Creating tertiary and quaternary carbon centers adjacent to a carbonyl group is a common challenge. The reaction of silyl enol ethers (as enolate precursors) with **diallyl carbonate** offers a mild and effective solution.^[4]
- **Formation of Allylic Ethers and Amines:** Phenols and amines serve as excellent nucleophiles in this reaction, providing straightforward access to valuable allylic ethers and amines, which are common motifs in pharmaceuticals and natural products.

- Late-Stage Functionalization: Due to the mild and often neutral conditions of the reaction, it is suitable for the late-stage modification of complex, biologically active molecules, allowing for the rapid generation of analog libraries for drug discovery.^[5]

Data Presentation: Reaction Parameters and Performance

The efficiency of the Tsuji-Trost allylation is highly dependent on the choice of catalyst, ligand, solvent, and temperature. Below are tables summarizing typical reaction conditions for various nucleophile classes.

Table 1: Asymmetric Allylation of Silyl Enol Ethers with **Diallyl Carbonate** This table represents data for the intermolecular reaction to form α -quaternary ketones.

Nucleophile (Silyl Enol Ether of)	Pd Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
2-Methyl-1-tetralone	Pd ₂ (dba) ₃ (2.5)	(S)-t-Bu-PHOX (6.25)	Toluene	25	24	95	92
2-Methylcyclohexanone	Pd ₂ (dba) ₃ (2.5)	(S)-t-Bu-PHOX (6.25)	Toluene	25	24	96	88
2,6-Dimethylcyclohexanone	Pd ₂ (dba) ₃ (2.5)	(S)-t-Bu-PHOX (6.25)	Toluene	25	24	96	95
2-Methylcycloheptanone	Pd ₂ (dba) ₃ (2.5)	(S)-t-Bu-PHOX (6.25)	Toluene	25	24	88	85

Data synthesized from studies on enantioselective Tsuji allylations of silyl enol ethers.[\[4\]](#)

Table 2: Intramolecular Decarboxylative Allylation of Cyclic Allyl Enol Carbonates This intramolecular variant demonstrates the formation of challenging α -quaternary ketones.

Substrate (Allyl Enol Carbonate of)	Pd Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)
2-Methyl-1-tetralone	Pd ₂ (dba) ₃ (2.5)	(R,R)-Trostr Ligand (5.5)	Toluene	23	12	96	95
2-Methyl-1-indanone	Pd ₂ (dba) ₃ (2.5)	(R,R)-Trostr Ligand (5.5)	Toluene	23	12	98	91
2-Methylcyclohexanone	Pd ₂ (dba) ₃ (2.5)	(R,R)-Trostr Ligand (5.5)	Toluene	23	12	96	85
2-Allyl-2-methyl-1-tetralone	Pd ₂ (dba) ₃ (2.5)	(R,R)-Trostr Ligand (5.5)	Toluene	23	12	92	94

Data synthesized from studies on palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA).[6]

Experimental Protocols

The following sections provide generalized protocols for the intermolecular Tsuji-Trost allylation using **diallyl carbonate** with different classes of nucleophiles.

Protocol 1: General Procedure for the Allylation of Ketones via Silyl Enol Ethers

This protocol is adapted from the enantioselective allylation of silyl enol ethers.[4]

Materials:

- Palladium(0) source (e.g., $\text{Pd}_2(\text{dba})_3$)
- Chiral Ligand (e.g., (S)-t-Bu-PHOX)
- Silyl enol ether (1.0 equiv)
- **Diallyl carbonate** (1.5 - 2.0 equiv)
- Fluoride activator (e.g., TBAT, ~10 mol%)
- Anhydrous solvent (e.g., Toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Catalyst Preparation:** To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2.5 mol% $\text{Pd}_2(\text{dba})_3$) and the chiral ligand (e.g., 6.25 mol% ligand).
- **Solvent Addition:** Add anhydrous toluene via syringe and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
- **Reagent Addition:** Add the silyl enol ether (1.0 equiv), followed by **diallyl carbonate** (1.5 equiv), and finally the fluoride activator (e.g., TBAT, 10 mol%).
- **Reaction:** Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by TLC or GC-MS. Reactions typically run for 12-24 hours.
- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure.
- **Purification:** Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the α -allylated ketone.

Protocol 2: General Procedure for the Allylation of Phenols and Amines

This protocol is a generalized procedure for the allylation of heteroatom nucleophiles.

Materials:

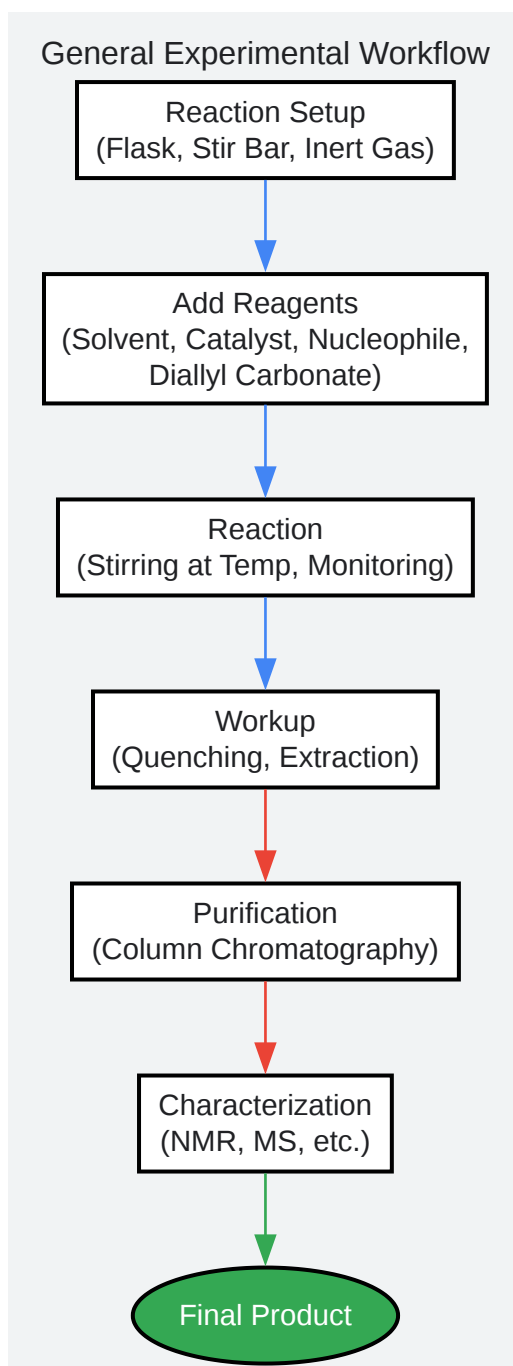
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Phenol or Amine nucleophile (1.0 equiv)
- **Diallyl carbonate** (1.2 equiv)
- Base (e.g., K_2CO_3 , Cs_2CO_3 for phenols, or none for amines)
- Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To an oven-dried flask under an inert atmosphere, add the nucleophile (1.0 equiv), palladium catalyst (e.g., 5 mol% $\text{Pd}(\text{PPh}_3)_4$), and base (if required, e.g., 1.5 equiv K_2CO_3 for phenols).
- **Solvent and Reagent Addition:** Add the anhydrous solvent, followed by the dropwise addition of **diallyl carbonate** (1.2 equiv) via syringe.
- **Reaction:** Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 4-16 hours), monitoring by TLC.
- **Workup:** After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired allyl ether or allylamine.

Experimental Workflow

The logical flow from reaction setup to final product analysis is crucial for reproducible results. The diagram below outlines a typical experimental workflow.



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Figure 2: A generalized workflow for the Tsuji-Trost allylation experiment.

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